molecular formula C17H18FIN2 B14623582 3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide CAS No. 58553-86-9

3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide

Cat. No.: B14623582
CAS No.: 58553-86-9
M. Wt: 396.24 g/mol
InChI Key: DSYDIQJJEXZPDR-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a complex organic compound with a unique structure that includes a fluorophenyl group, a dimethyl group, and a phenyl group attached to a pyrazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoroaniline with acetylacetone to form an intermediate, which is then reacted with phenylhydrazine to yield the desired pyrazolium compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced states.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenmetrazine
  • 3-Fluoroamphetamine
  • Indole derivatives

Uniqueness

Compared to similar compounds, 3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide stands out due to its unique combination of functional groups and its potential for diverse applications. Its fluorophenyl group provides specific chemical properties that can be leveraged in various research and industrial contexts.

Properties

CAS No.

58553-86-9

Molecular Formula

C17H18FIN2

Molecular Weight

396.24 g/mol

IUPAC Name

3-(3-fluorophenyl)-1,2-dimethyl-5-phenyl-1,3-dihydropyrazol-1-ium;iodide

InChI

InChI=1S/C17H17FN2.HI/c1-19-16(13-7-4-3-5-8-13)12-17(20(19)2)14-9-6-10-15(18)11-14;/h3-12,17H,1-2H3;1H

InChI Key

DSYDIQJJEXZPDR-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C(=CC(N1C)C2=CC(=CC=C2)F)C3=CC=CC=C3.[I-]

Origin of Product

United States

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